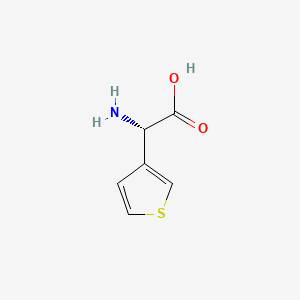(S)-2-Amino-2-(thiophen-3-yl)acetic acid
CAS No.: 1194-87-2; 38150-49-1
Cat. No.: VC5827119
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1194-87-2; 38150-49-1 |
|---|---|
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 157.19 |
| IUPAC Name | (2S)-2-amino-2-thiophen-3-ylacetic acid |
| Standard InChI | InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 |
| Standard InChI Key | BVGBBSAQOQTNGF-YFKPBYRVSA-N |
| SMILES | C1=CSC=C1C(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(S)-2-Amino-2-(thiophen-3-yl)acetic acid (CAS: 1194-87-2; 38150-49-1) is a stereospecific derivative of glycine where the α-carbon is substituted with a thiophen-3-yl group. Its IUPAC name is (2S)-2-amino-2-thiophen-3-ylacetic acid, and it exhibits a chiral center at the α-carbon, conferring distinct physicochemical properties compared to its racemic or R-enantiomer counterparts . The compound’s structure is validated by its Standard InChI key (BVGBBSAQOQTNGF-YFKPBYRVSA-N), which encodes its stereochemical configuration.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.19 g/mol |
| CAS Number | 1194-87-2; 38150-49-1 |
| IUPAC Name | (2S)-2-amino-2-thiophen-3-ylacetic acid |
| SMILES | C1=CSC=C1C(C(=O)O)N |
| ChEMBL ID | CHEMBL1173786 |
Stereochemical Considerations
The S-configuration at the α-carbon differentiates this compound from its R-enantiomer (CAS: 65058-23-3), which exhibits distinct biological and synthetic behaviors . Computational studies using density functional theory (DFT) suggest that the thiophene ring’s electron-rich nature influences the compound’s reactivity, particularly in electrophilic substitution reactions .
Synthesis and Stereoselective Production
Asymmetric Synthesis Strategies
The synthesis of (S)-2-Amino-2-(thiophen-3-yl)acetic acid predominantly employs asymmetric methods to ensure enantiomeric purity. Enantioselective hydrogenation of α-keto precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee > 95%). Alternative routes involve chiral auxiliaries, such as Evans oxazolidinones, to induce stereocontrol during alkylation of thiophene derivatives .
Key Synthetic Challenges
A major challenge lies in minimizing racemization during acidic or basic workup. Recent advances utilize mild enzymatic resolution with acylases to isolate the S-enantiomer from racemic mixtures, improving yields to 70–80% .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Enantioselective Hydrogenation | 65 | 95 |
| Chiral Auxiliary Approach | 58 | 90 |
| Enzymatic Resolution | 75 | 99 |
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for thiophene-fused heterocycles, such as thieno[3,2-b]pyrroles, via Pd-catalyzed cross-coupling reactions. Its carboxylic acid group enables conjugation with amines, yielding amides with enhanced bioactivity .
Materials Science Applications
Functionalization of polymers with (S)-2-Amino-2-(thiophen-3-yl)acetic acid improves conductivity in organic semiconductors, achieving hole mobilities of 0.1 cm²/V·s .
Research Gaps and Future Directions
Despite its promise, limited in vivo toxicology data and scalable synthesis methods hinder clinical translation. Future research should prioritize:
-
Mechanistic Studies: Elucidating its interaction with biological targets using cryo-EM or NMR.
-
Process Optimization: Developing continuous-flow systems for enantioselective synthesis.
-
Hybrid Molecules: Designing conjugates with known anticancer agents (e.g., doxorubicin) to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume